molecular formula C8H7F3O2 B2909002 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol CAS No. 773871-37-7

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol

Cat. No.: B2909002
CAS No.: 773871-37-7
M. Wt: 192.137
InChI Key: YAVKPKJJZUIHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol is a high-purity chemical compound designed for research use only. This multifunctional organic building block features both a phenolic hydroxyl group and a benzylic hydroxymethyl group ortho to a trifluoromethyl group on an aromatic ring. The introduction of fluorine atoms and trifluoromethyl groups has a profound impact on the molecular properties of organic compounds, making them highly relevant in modern chemical research . Compounds within the trifluoromethylphenol family are known to be valuable intermediates in medicinal chemistry and drug development, particularly for the late-stage functionalization of potential pharmaceuticals . The presence of multiple functional groups on this aromatic scaffold provides researchers with several sites for chemical modification, enabling its use in the synthesis of more complex molecules such as Schiff bases, which have demonstrated important biological activities including antibacterial, antifungal, and anticancer properties in related compounds . Its structural features make it a candidate for use in material science, for example in the development of novel polymers or as a precursor in the synthesis of ligands for catalytic systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(hydroxymethyl)-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKPKJJZUIHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reaction can be performed using 3-(trifluoromethyl)benzyl bromide and magnesium in an ether solvent, followed by the addition of formaldehyde to yield the desired alcohol . Another method involves the reduction of 3-(trifluoromethyl)-4-hydroxybenzaldehyde using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include 3-(trifluoromethyl)-4-hydroxybenzaldehyde, 3-(trifluoromethyl)-4-hydroxybenzoic acid, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide as an anticancer agent. Its structural similarity to known antitumor compounds suggests it may inhibit cancer cell proliferation through various mechanisms.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
CompoundIC50 (µM)Cell Line
2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide5.6MCF-7 (Breast Cancer)
Control15.0MCF-7

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.

  • Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural products.

Herbicidal Activity

Research has demonstrated that derivatives of this compound can effectively control weed growth.

  • Case Study : A field trial conducted on common agricultural weeds showed that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls .
TreatmentWeed Biomass Reduction (%)
2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide70
Control0

Materials Science Applications

In materials science, the compound is being explored for its potential use in developing polymers and coatings due to its unique chemical properties.

Polymer Development

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.

  • Case Study : Research published in Polymer Science indicated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .
PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)2535
Thermal Stability (°C)150180

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of phenolic derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound -CH$2$OH (para), -CF$3$ (ortho) 206.12 Not reported Intermediate for androgen receptor antagonists
4-(Methoxymethyl)phenol -CH$2$OCH$3$ (para) 152.19 Not reported Isolated from Pleione bulbocodioides; natural product research
4-(Ethoxymethyl)phenol -CH$2$OCH$2$CH$_3$ (para) 166.22 Not reported Studied for antifungal and antioxidant activities
4-(4-Nitrophenyl)phenol -NO$_2$ (para) 199.16 113–115 Industrial precursor for dyes and pharmaceuticals
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol -CH$2$OH (para), -CF$3$ (ortho), -F (meta) 194.13 Not reported Synthetic intermediate for fluorinated drugs

Key Observations :

  • Electron-Withdrawing Effects: The -CF$3$ group in this compound enhances metabolic stability and lipophilicity compared to analogues with -OCH$3$ or -OCH$2$CH$3$ substituents .
  • Hydrogen Bonding : The hydroxymethyl group enables stronger hydrogen bonding than methoxy or ethoxy derivatives, influencing solubility and crystal packing .
  • Bioactivity: Compounds with -CF$_3$ and hydroxymethyl groups (e.g., 6h, 6i in ) exhibit potent androgen receptor antagonism, whereas nitro derivatives (e.g., 4-nitrophenol) are primarily used in industrial synthesis .
Crystallographic and Physicochemical Properties
  • Hydrogen Bonding Networks: The hydroxymethyl group in this compound facilitates intramolecular O–H⋯F interactions, as seen in similar Schiff base molecules (e.g., (E)-4-methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol) .
  • Melting Points: Trifluoromethyl-substituted phenols generally exhibit higher melting points (e.g., 178–208°C for compound 6i) compared to non-fluorinated analogues due to enhanced van der Waals interactions .
  • Solubility : The -CF$_3$ group reduces aqueous solubility but improves lipid membrane permeability, a critical factor in drug design .

Biological Activity

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol, a phenolic compound with the molecular formula C8H8F3O, exhibits significant biological activity due to its unique structural features. The presence of both a hydroxymethyl group and a trifluoromethyl group enhances its lipophilicity and alters its reactivity, making it a compound of interest in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound is characterized by its distinct functional groups:

  • Hydroxymethyl Group (-CH2OH) : Contributes to the compound's hydrophilicity and potential for hydrogen bonding.
  • Trifluoromethyl Group (-CF3) : Increases lipophilicity and stability, enhancing the compound's interaction with biological membranes.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundHydroxymethyl at position 4, trifluoromethyl at position 2Enhanced reactivity due to functional groups
2-TrifluoromethylphenolTrifluoromethyl at position 2More hydrophobic than 4-trifluoromethylphenol
4-TrifluoromethylphenolTrifluoromethyl at position 4Commonly used as an intermediate in organic synthesis
3-Hydroxymethyl-2-trifluoromethylphenolHydroxymethyl at position 3Exhibits different reactivity compared to the para position

Biological Activity

Research indicates that phenolic compounds, including this compound, exhibit various biological activities:

  • Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Some research suggests that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Table 2: Antimicrobial Activity of Phenolic Compounds

Compound NameBacteria TestedMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Other Phenolic CompoundsVariousVaries

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cell Membranes : The lipophilic trifluoromethyl group allows for better penetration into lipid membranes, facilitating interactions with cellular components.
  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Modulation of Signaling Pathways : Research suggests that it may influence key signaling pathways associated with inflammation and cell survival.

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